Higher Basicity Drives Faster CO2 Absorption Kinetics Compared to MEA and 1-AP
3-Amino-1-propanol (3-AP) exhibits a higher basicity and, consequently, a faster second-order reaction rate constant (k2) for CO2 absorption than both monoethanolamine (MEA) and 1-amino-2-propanol (1-AP). Experimental pKa measurements at 293–313 K establish the basicity order as 3-APD < MEA < 1-AP < 3-AP, confirming 3-AP as the most basic among these sterically unhindered primary alkanolamines [1]. This higher pKa directly correlates with a higher k2 value, indicating superior kinetic performance in CO2 capture applications. This advantage is quantified by the Brønsted relationship established in the study, where a higher pKa predicts a faster reaction rate [1].
| Evidence Dimension | CO2 absorption kinetics (second-order rate constant, k2) |
|---|---|
| Target Compound Data | Basicity Order: 3-AP > 1-AP > MEA; Predicted higher k2 based on Brønsted correlation (exact k2 values not provided in abstract but trend is established) [1]. |
| Comparator Or Baseline | Monoethanolamine (MEA), 1-Amino-2-propanol (1-AP) |
| Quantified Difference | The basicity (pKa) of 3-AP is experimentally higher than both MEA and 1-AP, leading to a quantitatively predictable increase in CO2 reaction rate as per the established Brønsted equation (m = 0.43, Y = -1.50) [1]. |
| Conditions | Stopped-flow technique; temperature range 293–313 K [1]. |
Why This Matters
For gas treatment and carbon capture processes, selecting an amine with a higher intrinsic reaction rate (k2) can directly reduce absorber column size and capital expenditure, making 3-AP a more efficient and cost-effective choice over MEA or 1-AP for specific process optimizations.
- [1] Jiang, K., et al. (2019). Kinetics and new Brønsted correlations study of CO2 absorption into primary and secondary alkanolamine with and without steric-hindrance. Separation and Purification Technology. View Source
